molecular formula C6H14N2 B13350547 Rel-(3R,5S)-5-methylpiperidin-3-amine

Rel-(3R,5S)-5-methylpiperidin-3-amine

Cat. No.: B13350547
M. Wt: 114.19 g/mol
InChI Key: PQOHPULQDOKUOG-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,5S)-5-methylpiperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5S)-5-methylpiperidin-3-amine typically involves the reduction of a precursor compound. One common method is the asymmetric reduction of a ketone intermediate using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure high yield and enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of biocatalysts, such as enzymes, is also explored to achieve high stereoselectivity and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5S)-5-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

Rel-(3R,5S)-5-methylpiperidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-5-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Rel-(3R,5S)-5-methylpiperidin-3-amine can be compared with other similar compounds such as:

    (3R,5S)-3,5-Dimethylpiperidine: This compound has similar stereochemistry but different substituents, leading to variations in reactivity and applications.

    (3R,5S)-1-Methylpiperidine-3,5-diamine:

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, pharmaceuticals, and other applications.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R,5S)-5-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

PQOHPULQDOKUOG-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CNC1)N

Canonical SMILES

CC1CC(CNC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.